molecular formula C11H16O4 B12904656 5-Hydroxyhexan-2-yl furan-3-carboxylate

5-Hydroxyhexan-2-yl furan-3-carboxylate

Cat. No.: B12904656
M. Wt: 212.24 g/mol
InChI Key: IFLYIWQZHQODEQ-UHFFFAOYSA-N
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Description

5-Hydroxyhexan-2-yl furan-3-carboxylate is a compound that belongs to the class of furan derivatives Furan derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxyhexan-2-yl furan-3-carboxylate can be achieved through several methods. One common method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to form the furan ring . Another method involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxyhexan-2-yl furan-3-carboxylate undergoes various chemical reactions including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific activities .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted furan derivatives, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of 5-Hydroxyhexan-2-yl furan-3-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation . Additionally, it can interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

5-hydroxyhexan-2-yl furan-3-carboxylate

InChI

InChI=1S/C11H16O4/c1-8(12)3-4-9(2)15-11(13)10-5-6-14-7-10/h5-9,12H,3-4H2,1-2H3

InChI Key

IFLYIWQZHQODEQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C)OC(=O)C1=COC=C1)O

Origin of Product

United States

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